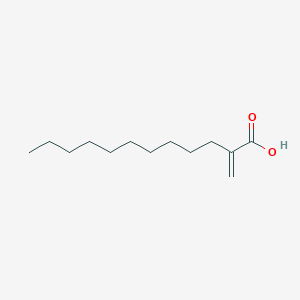
2-decyl acrylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Decyl acrylic acid is an organic compound belonging to the family of unsaturated carboxylic acids It is characterized by the presence of a decyl group attached to the acrylic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Decyl acrylic acid can be synthesized through several methods. One common approach involves the esterification of acrylic acid with decanol, followed by hydrolysis to yield the desired acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound can be produced via the oxidation of propylene to form acrylic acid, which is then esterified with decanol. The ester is subsequently hydrolyzed to obtain the final product. This process is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Decyl acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The vinyl group in the acrylic acid moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Decyl acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which find applications in coatings, adhesives, and sealants.
Biology: The compound is employed in the development of bioactive molecules and as a building block in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in the formulation of pharmaceuticals.
Industry: this compound is used in the production of specialty chemicals, surfactants, and emulsifiers.
Wirkmechanismus
The mechanism of action of 2-decyl acrylic acid involves its interaction with various molecular targets and pathways. The vinyl group in the acrylic acid moiety is highly reactive and can undergo polymerization, leading to the formation of long-chain polymers. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Acrylic Acid: The simplest unsaturated carboxylic acid, used as a precursor for various polymers.
Methacrylic Acid: Similar to acrylic acid but with a methyl group, used in the production of polymethyl methacrylate (PMMA).
2-Ethylhexyl Acrylate: An ester of acrylic acid, used in the production of adhesives and coatings.
Uniqueness of 2-Decyl Acrylic Acid: this compound stands out due to its longer alkyl chain, which imparts unique hydrophobic properties and enhances its compatibility with various substrates. This makes it particularly useful in applications requiring water-resistant or hydrophobic characteristics.
Eigenschaften
CAS-Nummer |
52756-21-5 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
2-methylidenedodecanoic acid |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12(2)13(14)15/h2-11H2,1H3,(H,14,15) |
InChI-Schlüssel |
YWZKHUXXEKYLCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


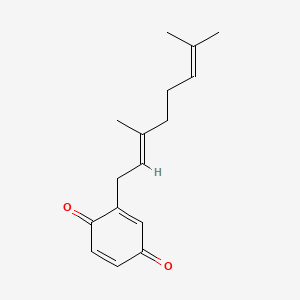
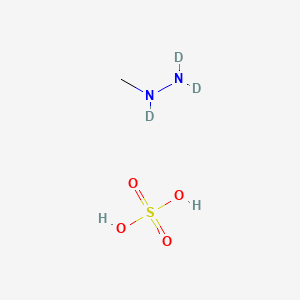

![[(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate](/img/structure/B13979952.png)
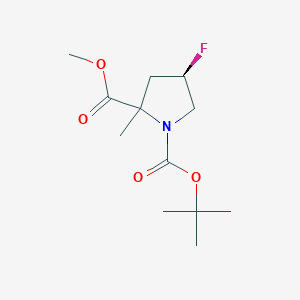
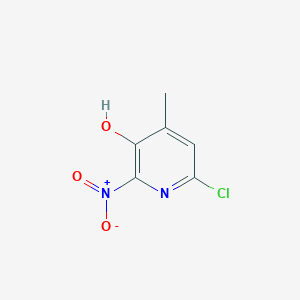
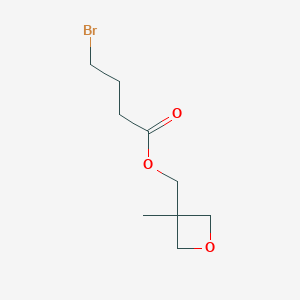
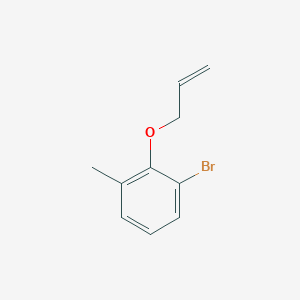
![3-{5-chloro-4-[2-methyl-4-(2-methyl-2H-pyrazol-3-yl)-quinolin-8-yloxymethyl]-pyridin-3-yl}-propionamide](/img/structure/B13979993.png)
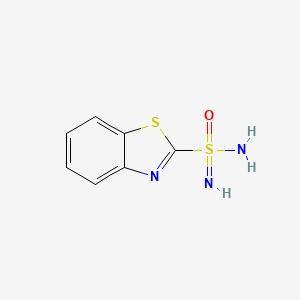
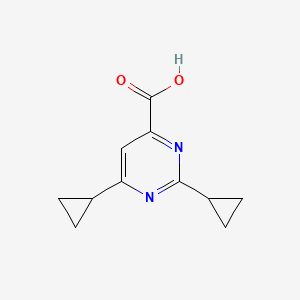
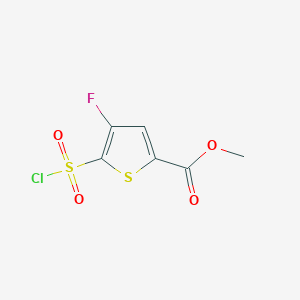
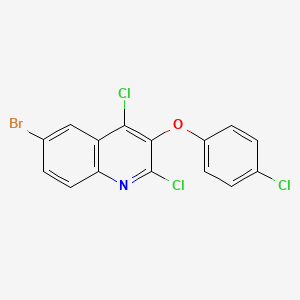
![Cyclohexanone, 4-[4-(dimethylamino)phenyl]-](/img/structure/B13980018.png)
